4-Hydroxy-1-butenyl-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-hydroxybut-1-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a butenyl chain with a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4-hydroxybut-1-enylboronic acid can be synthesized through various methods, including hydroboration-oxidation of alkenes. One common approach involves the hydroboration of 4-hydroxybut-1-ene with borane (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . This method ensures the formation of the boronic acid group at the desired position.
Industrial Production Methods
Industrial production of (E)-4-hydroxybut-1-enylboronic acid typically involves large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-hydroxybut-1-enylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and appropriate ligands.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boronate esters.
Substitution: Formation of carbon-carbon or carbon-heteroatom bonds, leading to various substituted products.
Scientific Research Applications
(E)-4-hydroxybut-1-enylboronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-hydroxybut-1-enylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies and the development of boron-based drugs .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a butenyl chain.
Pinacol boronic ester: A boronic ester with a pinacol protecting group.
4-hydroxyphenylboronic acid: A boronic acid with a hydroxyl group on a phenyl ring.
Uniqueness
(E)-4-hydroxybut-1-enylboronic acid is unique due to its specific structure, which combines a butenyl chain with a hydroxyl group and a boronic acid group
Properties
Molecular Formula |
C4H9BO3 |
---|---|
Molecular Weight |
115.93 g/mol |
IUPAC Name |
4-hydroxybut-1-enylboronic acid |
InChI |
InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2 |
InChI Key |
XSUJWDLJOMBWKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.